molecular formula C27H31ClN2O2 B1277876 N-Benzylquininium chloride CAS No. 67174-25-8

N-Benzylquininium chloride

Cat. No. B1277876
CAS RN: 67174-25-8
M. Wt: 451 g/mol
InChI Key: JYDIJFKNXHPWBJ-UNGVVQABSA-M
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Description

N-Benzylquininium chloride is a compound that features both quinoline and benzyl groups. It is recognized for its versatility, particularly in the context of reversed-phase chromatography. The compound has been utilized as a functional monomer in the synthesis of novel monolithic columns for capillary electrochromatography, demonstrating excellent reversed-phase selectivity and the ability to separate a variety of compounds, including alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored in various studies. For instance, the synthesis of N-quaternary-3-benzamidoquinuclidinium salts has been described, which involves the quaternization of 3-benzamidoquinuclidines using appropriate quaternization reagents such as p-methylbenzyl bromide and p-chlorobenzyl bromide . Additionally, the synthesis of benzoquinolizinium salts has been achieved through Rh(III)-catalyzed cascade double N-annulation reactions of allylamines, diarylacetylenes, and HBF4, leading to multisubstituted benzoquinolizinium salts .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of quinoline and benzyl groups. The structure of related compounds, such as benzoquinolizinium salts, has been modified to serve as fluorescent materials with tunable emission wavelengths, depending on the substituents chosen .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For example, the synthesis of polycyclic amides has been achieved through oxidative ortho C-H activation of benzamides, using silver carbonate as an oxidant and a rhodium catalyst, leading to the formation of isoquinolones and tricyclic products . Similarly, the Bischler-Napieralski cyclization-N/C-alkylation sequence has been employed for the construction of isoquinoline alkaloids, including protoberberines and benzo[c]phenanthridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been leveraged to create a monolithic column with reversed-phase mode for capillary electrochromatography. The monolithic column synthesized using this compound exhibited high column efficiency and stability, with relative standard deviations of migration time for tested compounds being less than 5.0%. This indicates the potential of this compound in practical applications, such as the analysis of polycyclic aromatic hydrocarbons in environmental samples .

Scientific Research Applications

Chromatography Applications

N-benzylquininium chloride has been utilized in the synthesis of monolithic columns for reversed-phase capillary electrochromatography. A study by (Mao et al., 2020) developed a novel monolithic column using this compound as the monomer. This column showed excellent reversed-phase selectivity and was capable of separating various compounds such as alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons, highlighting its potential in practical applications like the analysis of polycyclic aromatic hydrocarbons in lake water samples.

Molecular Interactions

Research by (Ávila et al., 2016) investigated the interactions between this compound and carbonyl group-containing compounds. The study, utilizing 1H NMR and theoretical calculations, emphasized the role of hydrogen bonding and π–π stacking in these interactions, providing insights into the molecular behavior of this compound.

Electrochromatography

A study by (Mao et al., 2018) focused on the application of this compound in anion-exchange capillary electrochromatography. They developed an organic polymer monolithic column using this compound, which exhibited strong anion-exchange capabilities and was effective for the rapid separation of acid compounds.

Pharmacological Analysis

In the realm of pharmaceutical analysis, (Mao et al., 2020) synthesized a strong hydrophilic monolithic column functionalized with an amphiphilic derivative of benzyl quinine. The column demonstrated powerful hydrophilic selectivity and was used for separating a range of substances including thioureas, phenols, nucleobases, and pharmaceuticals, indicating its potential in practical pharmaceutical analysis.

Supercapacitor Development

In energy storage research, a study by (Navalpotro et al., 2016) explored the use of a redox electrolyte in hybrid supercapacitors. While not directly involving this compound, this research provides context to the wider field of quinone derivatives in energy storage applications.

Corrosion Inhibitors

Research by (El-Sukkary et al., 2010) focused on novel quaternary iminium compounds, including derivatives of benzyl quinine, as corrosion inhibitors. These compounds were investigated for their surface properties and potential as corrosion inhibitors, which can be relevant to the applications of this compound derivatives.

Safety and Hazards

While specific safety and hazard information for N-Benzylquininium chloride was not found in the search results, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

N-Benzylquininium chloride has potential applications in the field of reversed-phase chromatography . It can be used to synthesize a novel monolithic column with reversed-phase mode . Furthermore, it can be used in the preparation and quantitative analysis of multicenter luminescence materials for sensing function .

Mechanism of Action

Target of Action

N-Benzylquininium chloride, also known as (2S,4S,5R)-1-benzyl-5-ethenyl-2-[®-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride or ®-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride, is primarily targeted at various biochemical reactions as a catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Mode of Action

The compound acts as a phase transfer catalyst in biochemical reactions . It facilitates the transfer of a reactant from one phase into another where reaction can take place. It is particularly useful in reactions involving anionic reactants and organic solvents, where it aids in the transfer of the anion from the aqueous phase to the organic phase .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a catalyst . For instance, it is used in the sulfenylation of various β-keto sulfoxides . It is also used to synthesize N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction .

Result of Action

The primary result of this compound’s action is the facilitation of various biochemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of hydroxide bases and the nature of the reactants . The compound is typically used in an aqueous environment due to its role in phase transfer reactions .

properties

IUPAC Name

(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-UNGVVQABSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67174-25-8
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of N-Benzylquininium chloride in chemical research?

A1: this compound (BQC) is primarily employed as a chiral phase-transfer catalyst and a chiral selector in various chemical applications. [] Its use stems from the chirality of the molecule, enabling enantioselective synthesis and separation.

Q2: Can you provide some specific examples of reactions catalyzed by this compound?

A2: BQC has shown catalytic activity in Michael additions of nucleophiles to α,β-unsaturated sulfoximides. [] While the enantiomeric excesses achieved were relatively low (1-13%), this highlights its potential in asymmetric synthesis. Furthermore, BQC plays a crucial role in the resolution of racemic 9,9'-spirobixanthene-1,1'-diol through co-crystallization. [] This diol is a precursor for synthesizing spiro monodentate phosphoramidite ligands used in highly enantioselective (up to >99% ee) Rh-catalyzed asymmetric hydrogenation reactions. []

Q3: How does the structure of this compound contribute to its function as a chiral selector in chromatography?

A3: BQC, with its quinoline and benzyl groups, exhibits reversed-phase characteristics beneficial for chromatography. [, ] Researchers have successfully synthesized a novel monolithic column using BQC as the functional monomer. [, ] This column demonstrates excellent reversed-phase selectivity and effectively separates various compounds like alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons. [, ]

Q4: Has this compound been explored for its potential in drug discovery?

A4: Yes, BQC was investigated for its potential antihistaminic activity. [] While it showed less in vivo activity compared to the reference drug terfenadine, this research highlights the versatility of BQC and its potential use in medicinal chemistry studies.

Q5: Are there any studies on the interaction mechanisms of this compound with other molecules?

A5: Yes, researchers have used ¹H NMR spectroscopy to investigate the stereochemistry and interaction models of BQC derivatives (9-O-acetylquinine; 9-O-(3,5-dimethoxyphenylcarbamate)quinine) with enantiomers of 2-(3', 5'-dinitrobenzamido)-1-phenylethanol. [] This study revealed distinct interaction pathways and conformational changes depending on the BQC derivative used, providing valuable insights into chiral recognition mechanisms.

Q6: What is known about the physicochemical properties of this compound?

A6: this compound ([67174-25-8]) has a molecular weight of 451.01 g/mol. [] It exists as a monohydrate with a melting point of 169-172 °C (decomposition). [] The compound is freely soluble in water, alcohols, and acetone; slightly soluble in ethyl acetate; and sparingly soluble in chloroform. []

Q7: Are there any known applications of this compound beyond catalysis and chromatography?

A7: BQC has been explored as a component in multicomponent crystals with salicylic acid. [] These studies aimed to modulate the dissolution rate of salicylic acid, showcasing the potential of BQC in pharmaceutical material science and crystal engineering.

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